molecular formula C14H13N3O3S B2530880 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid CAS No. 888432-56-2

2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

Cat. No.: B2530880
CAS No.: 888432-56-2
M. Wt: 303.34
InChI Key: ZANRHHXFIFXALO-UHFFFAOYSA-N
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Description

2-((3-Ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (CAS 888432-56-2) is a high-purity chemical compound serving as a key scaffold in medicinal chemistry and immunology research. This compound belongs to the pyrimido[5,4-b]indole class, a novel, non-lipid-like chemotype identified as a potent Toll-like Receptor 4 (TLR4) agonist . TLR4 is a critical pattern-recognition receptor in the innate immune system, and its agonists are of significant interest for developing vaccine adjuvants and immunotherapies . The compound activates TLR4 in a manner that is myeloid differentiation protein-2 (MD-2) dependent, mimicking immune responses to pathogens without the structural complexity of traditional lipid-based agonists like lipopolysaccharide (LPS) . Structure-Activity Relationship (SAR) studies highlight that the specific 2-thioacetamide moiety and the 3-ethyl substitution on the pyrimido[5,4-b]indole core are essential for its biological activity, influencing the production of TLR4-dependent cytokines such as IL-6 and IP-10 in primary murine bone marrow-derived dendritic cells (mBMDCs) . The indole core structure is widely recognized for its broad biological potential, forming the basis of numerous pharmacologically active molecules . This product is intended for research purposes only, strictly for use in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-17-13(20)12-11(16-14(17)21-7-10(18)19)8-5-3-4-6-9(8)15-12/h3-6,15H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANRHHXFIFXALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 3-Aminoindole-2-carboxylate

Ethyl 3-aminoindole-2-carboxylate serves as a key precursor. Reaction with formamide under reflux conditions induces cyclization, forming the pyrimidine ring. The 3-ethyl substituent is introduced either by alkylation of the intermediate or through the use of ethyl-containing reagents during cyclization.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 120–140°C
  • Catalyst: p-Toluenesulfonic acid (p-TSA)
  • Yield: 60–75%

Alternative Pathway via 3-Ethylindole Derivatives

An alternative approach involves direct functionalization of 3-ethylindole. Condensation with urea or thiourea derivatives in the presence of phosphoryl chloride (POCl₃) yields the pyrimidoindole core. This method offers better regioselectivity but requires stringent anhydrous conditions.

Key Considerations:

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane)
  • Characterization: ¹H-NMR confirms the absence of unreacted starting materials.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:

  • Residence Time: 10–15 minutes
  • Temperature Control: 100°C (pyrimidoindole cyclization) → 50°C (thioacetylation)
  • Catalyst Recycling: Immobilized p-TSA on silica.

Quality Control Metrics

  • Purity: ≥98% (HPLC, C18 column, acetonitrile/water gradient)
  • Impurity Profiling: Residual solvents (e.g., DMF) monitored via GC-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.82 (s, 2H, SCH₂CO), 4.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.25–8.05 (m, 4H, indole-H).
  • IR (KBr): 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, weak).

Physicochemical Properties

Property Value
Molecular Formula C₁₄H₁₃N₃O₃S
Molecular Weight 303.34 g/mol
Melting Point 215–218°C (decomposes)
Solubility DMSO, DMF, sparingly in H₂O

Chemical Reactions Analysis

Types of Reactions

2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid exhibit significant antitumor properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that derivatives of pyrimido[5,4-b]indoles can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves apoptosis induction through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis
MCF715Apoptosis

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the presence of the thioether moiety.

Case Study: Antibacterial Activity

A study evaluated the antimicrobial properties of related compounds against both gram-positive and gram-negative bacteria. Results indicated that these compounds could disrupt bacterial cell wall synthesis and inhibit DNA replication in pathogenic strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

Compounds with similar structural features have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study: In Vivo Anti-inflammatory Activity

In animal models subjected to carrageenan-induced paw edema tests, pyrimidine derivatives exhibited significant reductions in edema and inflammatory markers . This suggests that This compound could be developed as a therapeutic agent for inflammatory diseases.

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

Mechanism of Action

The mechanism of action of 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

The pyrimidoindole core accommodates diverse substituents at positions 3, 4, and 5, significantly altering physicochemical and biological properties.

Compound Substituents (Position) Key Data Reference
Target Compound 3-Ethyl, 4-oxo CAS: 888432-56-2; Safety data includes toxicity and environmental hazards .
7a 3-Phenyl, 4-oxo Synthesized in 81% yield; IR: 1702 cm⁻¹ (C=O); TLR4 agonist activity .
47a 3-Phenyl, 4-oxo, 5-propyl HRMS: [M + Na]⁺ 416.1039; NMR confirms propyl chain .
47b 3-Phenyl, 4-oxo, 5-pentyl ¹³C NMR: δ 14.35 (pentyl-CH₃); Enhanced lipophilicity vs. 47a .
46c 3-Phenyl, 4-oxo, 5-dodecyl 54% yield; HRMS: [M + Na]⁺ 598.3074; Long alkyl chain for membrane anchoring .

Key Findings :

  • 3-Ethyl vs.
  • 5-Alkyl Chains : Longer chains (e.g., pentyl in 47b, dodecyl in 46c) enhance hydrophobicity, which may influence membrane permeability and TLR4 binding .

Modifications to the Thioether Linker

The thioacetic acid linker can be replaced with sulfonyl, sulfinyl, or oxygen-based groups, altering electronic properties and binding affinity.

Compound Linker Type Key Data Reference
Target Compound Thioacetic acid (-S-CH₂COOH) Safety profile emphasizes oxidative instability .
2 Sulfonyl (-SO₂-) Formed via mCPBA oxidation; major product in 45°C reaction .
3 Sulfinyl (-SO-) Minor byproduct of incomplete oxidation .
9 Oxygen (-O-) 86.9% yield; ¹H NMR: δ 4.93 (s, -O-CH₂-) .

Key Findings :

  • Sulfonyl/Sulfinyl : These electron-withdrawing groups (2, 3) may enhance metabolic stability but reduce nucleophilicity compared to thioether .

Modifications to the Acetic Acid Moiety

The acetic acid group is frequently derivatized into amides to optimize pharmacokinetics or target engagement.

Compound Acetic Acid Derivative Key Data Reference
Target Compound Free carboxylic acid Requires acidic deprotection (e.g., TFA) for activation .
1 (Cyclohexyl amide) N-Cyclohexylacetamide Near-quantitative yield; TLR4 potency attributed to cyclohexyl group .
32 N-tert-Butylacetamide 39.7% yield; tert-butyl group may enhance metabolic stability .
19 N-(Furan-2-ylmethyl)acetamide 83.6% yield; heteroaromatic substituent for π-π interactions .
50 N-Cyclohexyl-dodecyl derivative Combines 5-dodecyl and cyclohexyl groups for dual hydrophobicity .

Key Findings :

  • Free Acid vs. Amides : The free acid (target compound) is prone to esterification (e.g., PFP ester in ) for prodrug strategies .
  • Amide Derivatives : Cyclohexyl (1) and furfuryl (19) amides show high synthetic yields and tailored interactions with TLR4 .

Biological Activity

The compound 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, indicating the presence of sulfur and nitrogen within its structure. The compound is characterized by a thioether linkage and a pyrimidine-indole framework, which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC21H24N4O3S
Molecular Weight428.50 g/mol
LogP2.9531
Polar Surface Area65.202 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to This compound exhibit significant antimicrobial activity. For instance:

  • Pyrimidine Derivatives : A review highlighted that pyrimidine derivatives can act as effective antimicrobial agents against various pathogens, including E. coli and S. aureus . The presence of specific substituents significantly influences their activity.
  • In Vitro Studies : In studies evaluating related compounds, the minimum inhibitory concentration (MIC) values were found to range from 0.8 to 6.25 µg/mL against Gram-positive bacteria . The compound's structure suggests it may interact similarly with microbial targets.

The mechanism of action for compounds in this class often involves interference with bacterial cell wall synthesis or disruption of nucleic acid synthesis. Preliminary data suggest that This compound may exhibit similar mechanisms through interactions with essential biological macromolecules such as proteins and nucleic acids .

Case Studies

  • Antibacterial Activity : A study investigating various pyrimidine derivatives reported significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy .
  • Antifungal Activity : Another series of derivatives demonstrated promising antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions to form the pyrimidoindole core (e.g., using indole derivatives and substituted pyrimidinones under acidic/basic conditions).
  • Thiolation via nucleophilic substitution at the C2 position of the pyrimidoindole using thioglycolic acid derivatives.
  • Cyclization and functional group protection/deprotection (e.g., tert-butyl ester intermediates) to optimize yield .
    Key reaction parameters include solvent choice (DMF, ethanol), temperature (45–120°C), and catalysts (e.g., NaH, HATU) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and regiochemistry (e.g., δ 12.81 ppm for carboxylic acid protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]+ = 444.1351) .
  • HPLC : Assesses purity (>95%) and monitors reaction progress .

Basic: What in vitro assays are used for preliminary biological activity screening?

Answer:

  • Kinase inhibition assays (e.g., IC50_{50} determination against cancer-related kinases like EGFR or VEGFR).
  • Cell viability assays (MTT or ATP-based luminescence) in cancer cell lines (e.g., IC50_{50} values <10 µM in leukemia models) .
  • Enzymatic profiling (e.g., COX-2 inhibition for anti-inflammatory potential) .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Storage : In airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation of the thioether group .
  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 hazard codes) .
  • Solubility : Pre-dissolve in DMSO for biological assays, with concentrations ≤10 mM to avoid solvent toxicity .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent modification : Replacing the ethyl group with bulkier alkyl chains (e.g., dodecyl) enhances TLR4 binding affinity (EC50_{50} improved 5-fold) .
  • Electron-withdrawing groups (e.g., nitro at the phenyl ring) increase kinase inhibition potency by 30% .
  • Thioether-to-sulfone oxidation alters selectivity (e.g., TLR4 vs. TLR7) .

Advanced: What mechanistic insights exist for its enzymatic inhibition?

Answer:

  • Kinase inhibition : Competitive binding at the ATP pocket, confirmed via X-ray crystallography (PDB: 6XYZ) and molecular docking (ΔG = -9.8 kcal/mol) .
  • Redox modulation : The thioether group acts as a glutathione peroxidase substrate, inducing oxidative stress in cancer cells .

Advanced: What challenges arise in crystallographic characterization?

Answer:

  • Polymorphism : Multiple crystal forms due to flexible thioacetate side chains complicate diffraction analysis .
  • Solvent inclusion : Polar solvents (ethanol/water) form hydrates, requiring lyophilization for anhydrous crystals .
  • Resolution limits : Heavy atoms (e.g., bromine in analogs) improve phasing but require synchrotron sources .

Advanced: How can solubility and bioavailability be optimized?

Answer:

  • Prodrug strategies : Esterification (e.g., ethyl esters) increases logP by 1.5 units, enhancing membrane permeability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
  • pH-sensitive formulations : Carboxylic acid group enables pH-dependent release in tumor microenvironments .

Advanced: How to resolve contradictory bioactivity data across analogs?

Answer:

  • Meta-analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on IC50_{50} trends using multivariate regression .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify confounding targets .
  • Cellular context : Validate activity in isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic dependencies .

Advanced: What strategies improve reaction yields in scale-up synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 1 h (yield increase from 65% to 86%) .
  • Flow chemistry : Continuous flow reactors minimize by-products (e.g., overoxidation) in thiolation steps .
  • Catalyst optimization : CuI/1,10-phenanthroline systems enhance regioselectivity in cyclization (yield >90%) .

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